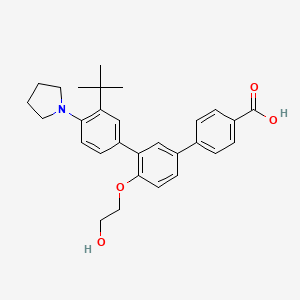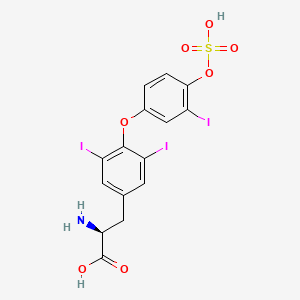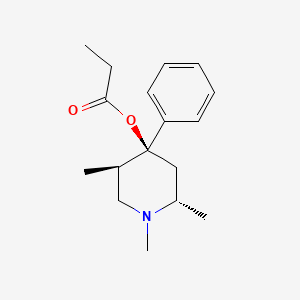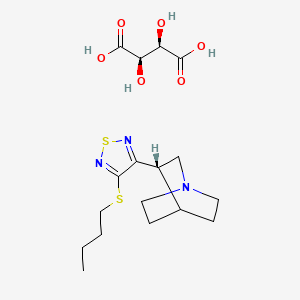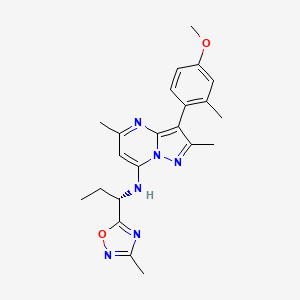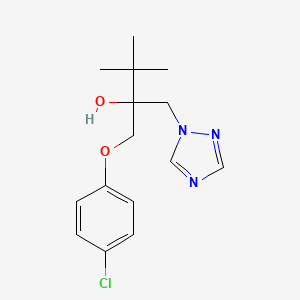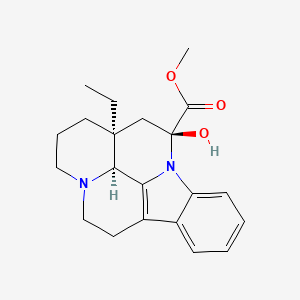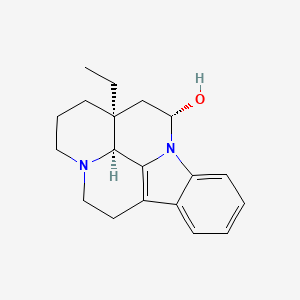
Tetrahydroxyquinona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tetroquinone has a wide range of scientific research applications:
Mecanismo De Acción
El mecanismo de acción de la tetroquinona implica su actividad redox. Puede participar en ciclos redox con radicales semiquinona, lo que lleva a la formación de especies reactivas de oxígeno (ROS). Estas ROS pueden inducir estrés oxidativo en las células, lo que lleva a apoptosis o muerte celular programada . Los objetivos moleculares de la tetroquinona incluyen varias enzimas y proteínas involucradas en reacciones redox y vías de señalización celular .
Análisis Bioquímico
Biochemical Properties
Tetrahydroxyquinone plays a significant role in biochemical reactions, particularly in the induction of reactive oxygen species (ROS) production. It efficiently activates caspase 3 at concentrations exceeding 25 micromolar, stimulates DNA fragmentation, and provokes phosphatidylserine exposure . Tetrahydroxyquinone interacts with several biomolecules, including enzymes and proteins. For instance, it acts as an effector of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . The interactions between tetrahydroxyquinone and these biomolecules are primarily mediated through hydrogen bonding and electrostatic interactions, which facilitate its biochemical activity.
Cellular Effects
Tetrahydroxyquinone exerts various effects on different cell types and cellular processes. In leukemia cells, it induces cytotoxic effects by reducing protein kinase B-dependent survival signaling, leading to apoptosis through the mitochondrial pathway . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, tetrahydroxyquinone’s ability to generate ROS can lead to oxidative stress, which in turn affects cellular signaling and metabolic processes.
Molecular Mechanism
The molecular mechanism of tetrahydroxyquinone involves its interactions with biomolecules at the molecular level. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For instance, tetrahydroxyquinone inhibits xanthine oxidase, resulting in reduced production of uric acid and ROS . Additionally, it induces changes in gene expression by activating transcription factors involved in the oxidative stress response. These molecular interactions and mechanisms contribute to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrahydroxyquinone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tetrahydroxyquinone-coated iron oxide nanoparticles exhibit negligible cytotoxicity up to 2 milligrams per milliliter and maintain colloidal stability . Additionally, the production of ROS by tetrahydroxyquinone-coated nanoparticles could not be detected, indicating a reduction in oxidative stress-related side effects over time.
Dosage Effects in Animal Models
The effects of tetrahydroxyquinone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inducing apoptosis in cancer cells. At high doses, tetrahydroxyquinone can cause toxic or adverse effects. For example, high concentrations of tetrahydroxyquinone can lead to excessive ROS production, resulting in oxidative damage to cellular components . Understanding the dosage-dependent effects of tetrahydroxyquinone is essential for its potential therapeutic applications.
Metabolic Pathways
Tetrahydroxyquinone is involved in several metabolic pathways, including those related to oxidative stress and purine metabolism. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, tetrahydroxyquinone is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its chemical properties and interactions with cellular components. For instance, tetrahydroxyquinone-coated nanoparticles exhibit good colloidal stability and are efficiently taken up by cells . These properties facilitate its transport and distribution within biological systems.
Subcellular Localization
The subcellular localization of tetrahydroxyquinone is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, tetrahydroxyquinone can localize to the mitochondria, where it induces apoptosis through the mitochondrial pathway . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Métodos De Preparación
La tetroquinona se puede sintetizar a través de varios métodos. Una ruta sintética común implica la oxidación de glioxal o mio-inositol, un compuesto natural ampliamente presente en las plantas . El método de preparación incluye los siguientes pasos:
- Pesado de cada materia prima en partes por peso.
- Añadir aleación de titanio, aleación de aluminio, aleación de níquel, estaño, cobre, neodimio, niobio, indio, cadmio, carburo de silicio, dióxido de silicio y estabilizador térmico en un horno de resistencia de crisol.
- Sinterización al vacío de la mezcla a 900-960 °C durante 2.5-4 horas.
- Enfriar la mezcla a 350-380 °C en gas inerte y mezclarla con fibra de acetato, polisulfona, polivinilpiridina, tetrahidroxibenzoquinona y acetato de isopropilo.
- Añadir m-tiocresol, p-aminotolueno o-sulfoniianilina y un modificador a la mezcla, agitar uniformemente y presionar a 2-5 MPa.
- Inyectar la mezcla en un molde para prensar y formar, seguido de enfriamiento a -30 °C durante 20-30 minutos .
Análisis De Reacciones Químicas
La tetroquinona experimenta diversas reacciones químicas, que incluyen:
Reducción: Se puede reducir para formar derivados de hidroquinona.
Sustitución: Los grupos hidroxilo en la tetroquinona se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, bases fuertes y catalizadores específicos. Los principales productos formados a partir de estas reacciones incluyen diversas sales y derivados de la tetroquinona .
4. Aplicaciones en Investigación Científica
La tetroquinona tiene una amplia gama de aplicaciones en investigación científica:
Comparación Con Compuestos Similares
La tetroquinona es única debido a sus cuatro grupos hidroxilo y dos grupos cetona en posiciones opuestas. Compuestos similares incluyen:
Hidroquinona: Un compuesto con dos grupos hidroxilo en un anillo de benceno, utilizado como agente aclarador de la piel.
La singularidad de la tetroquinona radica en su mayor número de grupos hidroxilo y su capacidad para formar diversas sales y derivados, lo que la convierte en versátil para diferentes aplicaciones .
Propiedades
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQOCLATAPFASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045897 | |
| Record name | Tetroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-89-1, 5676-48-2 | |
| Record name | Tetrahydroxy-p-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetroquinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tetroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydroxyquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrahydroxyquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7L4P6H0SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


